molecular formula C7H4F3NO2 B1326553 3-(Trifluoromethyl)pyridine-4-carboxylic acid CAS No. 590371-38-3

3-(Trifluoromethyl)pyridine-4-carboxylic acid

Cat. No. B1326553
M. Wt: 191.11 g/mol
InChI Key: FBOSFEOQEZQFOC-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridine-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyridinecarboxylic acids. These compounds contain a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with a carboxylic acid group and a trifluoromethyl group at specific positions on the ring.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted pyridinecarboxylic acids, including 3-(trifluoromethyl)pyridine-4-carboxylic acid, can be achieved through various methods. One approach involves the deoxygenative fluorination of suitable carboxylic acids with sulfur tetrafluoride or the displacement of ring-bound halogens by trifluoromethylcopper generated in situ. The carboxylic function can be introduced by treating organolithium or organomagnesium intermediates with carbon dioxide . Another strategy for synthesizing poly-substituted pyridines, which could include the trifluoromethyl group, is based on C-F bond breaking of anionically activated fluoroalkyl groups under noble metal-free conditions .

Molecular Structure Analysis

The molecular structure of 3-(trifluoromethyl)pyridine-4-carboxylic acid can be analyzed using spectroscopic methods and density functional theory (DFT) calculations. Studies on similar molecules, such as pyridineboronic acids, have shown that DFT calculations can provide detailed insights into the geometric parameters, vibrational spectra, and molecular interactions . These computational methods can be applied to understand the structure of 3-(trifluoromethyl)pyridine-4-carboxylic acid as well.

Chemical Reactions Analysis

The reactivity of trifluoromethyl-substituted pyridines is influenced by the presence of the electron-withdrawing trifluoromethyl group. For instance, 3-(trifluoromethyl)pyridine undergoes nucleophilic addition and subsequent decomposition under various conditions . The specific reactivity of 3-(trifluoromethyl)pyridine-4-carboxylic acid would depend on the functional groups present and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(trifluoromethyl)pyridine-4-carboxylic acid can be inferred from studies on related compounds. For example, the presence of the trifluoromethyl group can significantly affect the acidity, boiling point, and solubility of the compound. The carboxylic acid group contributes to the compound's ability to form hydrogen bonds and participate in various chemical reactions, such as esterification and amide formation . Additionally, the pyridine ring can engage in coordination with metal ions, as seen in the reactivity of pyridinecarboxylic acids with Zn(II) salts .

Scientific Research Applications

  • Synthesis of Metal-Organic Frameworks (MOFs)

    • Summary of Application : TFMP can be used in the synthesis of metal-organic frameworks (MOFs) .
    • Methods of Application : The specific methods of application can vary depending on the specific MOF being synthesized .
    • Results or Outcomes : The outcomes can vary depending on the specific MOF being synthesized .
  • Synthesis of Methiodide Salts

    • Summary of Application : TFMP can be used in the synthesis of methiodide salts .
    • Methods of Application : The specific methods of application can vary depending on the specific methiodide salt being synthesized .
    • Results or Outcomes : The outcomes can vary depending on the specific methiodide salt being synthesized .
  • Inhibitor of HCV NS5B Polymerase

    • Summary of Application : “3-(Trifluoromethyl)pyridine-4-carboxylic acid” can be used to prepare pyridine carboxamides as inhibitors of HCV NS5B polymerase .
    • Methods of Application : The specific methods of application can vary depending on the specific inhibitor being synthesized .
    • Results or Outcomes : The outcomes can vary depending on the specific inhibitor being synthesized .
  • Inhibitor of Ca2+ Release-Activated Ca2+ (CRAC) Channels

    • Summary of Application : “3-(Trifluoromethyl)pyridine-4-carboxylic acid” can also be used to synthesize pyrazole-based carboxanilides as inhibitors of Ca2+ release-activated Ca2+ (CRAC) channels .
    • Methods of Application : The specific methods of application can vary depending on the specific inhibitor being synthesized .
    • Results or Outcomes : The outcomes can vary depending on the specific inhibitor being synthesized .
  • Preparation of (Trifluoromethyl)pyridyllithiums

    • Summary of Application : TFMP can be used in the preparation of (trifluoromethyl)pyridyllithiums .
    • Methods of Application : The specific methods of application can vary depending on the specific (trifluoromethyl)pyridyllithium being synthesized .
    • Results or Outcomes : The outcomes can vary depending on the specific (trifluoromethyl)pyridyllithium being synthesized .
  • Inhibitor of Bacterial Growth

    • Summary of Application : “3-(Trifluoromethyl)pyridine-4-carboxylic acid” can inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV, which are enzymes that maintain the integrity of bacterial DNA .
    • Methods of Application : The specific methods of application can vary depending on the specific inhibitor being synthesized .
    • Results or Outcomes : The outcomes can vary depending on the specific inhibitor being synthesized .
  • Sample Preparation in the Analysis of Quillaja Saponaria

    • Summary of Application : “3-(Trifluoromethyl)pyridine-4-carboxylic acid” can be used for sample preparation in the analysis of quillaja saponaria .
    • Methods of Application : The specific methods of application can vary depending on the specific sample being prepared .
    • Results or Outcomes : The outcomes can vary depending on the specific sample being prepared .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The major use of 3-(Trifluoromethyl)pyridine-4-carboxylic acid derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of 3-(Trifluoromethyl)pyridine-4-carboxylic acid will be discovered in the future .

properties

IUPAC Name

3-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-11-2-1-4(5)6(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOSFEOQEZQFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649099
Record name 3-(Trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)pyridine-4-carboxylic acid

CAS RN

590371-38-3
Record name 3-(Trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)isonicotinic acid
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